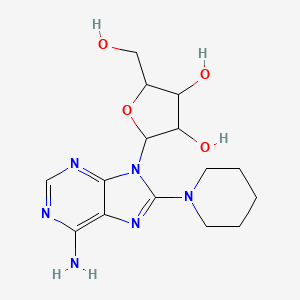
9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine is a complex organic compound with a molecular formula of C15H21N5O5. This compound is notable for its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purine base. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Pentofuranosyl Group: The pentofuranosyl group is introduced through glycosylation reactions, often using protected sugar derivatives.
Introduction of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, where the purine base acts as the nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine base are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
9-Pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine can be compared with other similar compounds, such as:
9-Pentofuranosyl-8-(morpholin-1-yl)-9H-purin-6-amine: This compound has a morpholinyl group instead of a piperidinyl group, which may result in different chemical and biological properties.
9-Pentofuranosyl-8-(pyrrolidin-1-yl)-9H-purin-6-amine: The presence of a pyrrolidinyl group can lead to variations in reactivity and interactions with biological targets.
Properties
CAS No. |
65456-86-2 |
|---|---|
Molecular Formula |
C15H22N6O4 |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
2-(6-amino-8-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c16-12-9-13(18-7-17-12)21(14-11(24)10(23)8(6-22)25-14)15(19-9)20-4-2-1-3-5-20/h7-8,10-11,14,22-24H,1-6H2,(H2,16,17,18) |
InChI Key |
CNYYZAAPULRJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















